molecular formula C24H27N3O3S B3674243 N~2~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide

N~2~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide

Cat. No.: B3674243
M. Wt: 437.6 g/mol
InChI Key: RBOFLMOEWKOSPH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains an isopropylphenyl group, a methylphenylsulfonyl group, and a pyridinylmethyl group attached to a glycinamide core. These groups could potentially influence the compound’s properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The presence of the amide group in glycinamide could lead to hydrogen bonding, potentially influencing the compound’s three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amide group in glycinamide is typically quite stable but can participate in certain reactions under specific conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of an amide group could influence its solubility and stability .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended for use as a drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

Without specific information, it’s difficult to provide details on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its reactivity, stability, and interactions with other compounds .

Properties

IUPAC Name

2-(N-(4-methylphenyl)sulfonyl-4-propan-2-ylanilino)-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S/c1-18(2)21-6-8-22(9-7-21)27(31(29,30)23-10-4-19(3)5-11-23)17-24(28)26-16-20-12-14-25-15-13-20/h4-15,18H,16-17H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOFLMOEWKOSPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=NC=C2)C3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide
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N~2~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide
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N~2~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide
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N~2~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide
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N~2~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide
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N~2~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide

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